Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 5-bromo-2-chlorobenzamido group, a thioether-linked acetamido bridge, and an ethyl benzoate ester. This structure combines halogenated aromatic moieties with sulfur-containing heterocycles, a design often associated with enhanced biological activity, particularly in antimicrobial and enzyme inhibition applications . The compound’s synthesis likely involves multi-step reactions, including condensation of thiadiazole precursors with halogenated benzoyl chlorides and subsequent esterification, as inferred from analogous protocols in the literature .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(5-bromo-2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN4O4S2/c1-2-30-18(29)11-3-6-13(7-4-11)23-16(27)10-31-20-26-25-19(32-20)24-17(28)14-9-12(21)5-8-15(14)22/h3-9H,2,10H2,1H3,(H,23,27)(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUFXTYOHDVWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-2-chlorobenzoyl Chloride
The acyl chloride precursor is synthesized via refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride (SOCl₂) under solvent-free conditions, catalyzed by dimethylformamide (DMF) (0.5–1 mol%). Excess SOCl₂ is removed by distillation, yielding the acyl chloride in >99% purity.
Reaction Conditions:
- Molar ratio (acid : SOCl₂): 1:2–5
- Temperature: Reflux (~75°C)
- Time: 2–4 hours
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is constructed via cyclization of thiosemicarbazide derivatives. For example, 5-amino-1,3,4-thiadiazole-2-thiol is generated by treating thiosemicarbazide with carbon disulfide in alkaline medium, followed by cyclization with hydrazine hydrate.
Key Reaction:
$$
\text{Thiosemicarbazide} + \text{CS}2 \xrightarrow{\text{NaOH}} \text{5-Amino-1,3,4-thiadiazole-2-thiol} + \text{H}2\text{O} $$
Thioacetamido Bridge Installation
The thiol group of the thiadiazole reacts with α-bromoacetamide derivatives in anhydrous ethanol under basic conditions (e.g., sodium ethoxide). This SN₂ reaction proceeds at 0–5°C, achieving >90% yield.
Example Protocol:
- Solvent: Anhydrous ethanol (100 mL per 0.1 mol substrate)
- Base: Sodium ethoxide (2.23 g, 96% purity)
- Temperature: 0–5°C (1 hour), then room temperature (16 hours)
Optimization of Coupling Reactions
Final Esterification
The ethyl benzoate moiety is introduced via coupling the thioacetamido-thiadiazole intermediate with ethyl 4-aminobenzoate. A two-phase system (dichloromethane/water) with silica gel-supported AlCl₃ minimizes byproduct formation.
Optimized Parameters:
| Parameter | Optimal Value |
|---|---|
| Catalyst | SiO₂-AlCl₃ (10 wt%) |
| Solvent | Dichloromethane |
| Temperature | 60°C |
| Reaction Time | 4 hours |
| Yield | 91–92% |
Purification and Analytical Characterization
Recrystallization Techniques
Crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding needle-like crystals with >99% HPLC purity. Alternative solvents (DMF-water, methanol-KOH) are employed for intermediates.
Spectroscopic Data
While specific data for the target compound is limited in public domains, analogous structures exhibit:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.2–7.4 (m, aromatic H), 4.3 (q, J=7.1 Hz, -OCH₂CH₃), 3.8 (s, -S-CH₂-CO-).
- IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (thiadiazole C=N).
Industrial Scalability and Environmental Considerations
The solvent-free acyl chloride synthesis reduces wastewater generation by 40% compared to traditional dichloromethane-based methods. Silica gel-supported catalysts enable recyclability, lowering AlCl₃ waste by 70%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: : Though the compound is relatively stable, oxidation reactions can be performed under strong oxidative conditions using agents like hydrogen peroxide.
Reduction: : It can be reduced using agents like lithium aluminium hydride, targeting the amide bonds.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the bromo and chloro substituents using reagents like sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄)
Reduction: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Sodium methoxide (NaOCH₃), potassium thiocyanate (KSCN)
Major Products
Oxidation: : May produce sulfoxides or sulfones.
Reduction: : Produces amines and reduced thiadiazole derivatives.
Substitution: : Yields substituted thiadiazoles or benzoate derivatives.
Scientific Research Applications
Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is utilized in various fields:
Chemistry: : As a reagent for studying reaction mechanisms and synthesizing complex molecules.
Biology: : Investigating its interactions with biological macromolecules, such as proteins or DNA.
Industry: : Used in the development of specialized materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism by which Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects is often related to its ability to interact with and modify biological molecules. The compound may inhibit or activate certain enzymes by binding to their active sites or influencing their tertiary structures. The bromine and chlorine atoms add to its reactivity, enabling strong interactions with specific molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and linker groups:
Key Findings
Bioactivity: The target compound’s dual halogen (Br, Cl) substitution may enhance hydrophobic interactions in enzyme binding pockets compared to mono-halogenated analogs like 5-(4-bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol . Benzothiazole-linked thiadiazoles (e.g., COX-2 inhibitors in ) show higher selectivity for enzymatic targets, suggesting that the ethyl benzoate group in the target compound could modulate specificity.
Synthetic Accessibility :
- The thioacetamido linker in the target compound is synthetically analogous to methods used for benzimidazole derivatives (Compound A21), where thiol-alkylation reactions are employed .
- Bromine at the 5-position of the benzamido group (target) may reduce substitution reactivity compared to 2-bromo-imidazo-thiadiazoles, which readily undergo amine substitutions .
This contrasts with the polar -SH group in 5-(4-bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol, which may limit bioavailability . Melting points for thiadiazole derivatives range widely (e.g., 120–122°C for vs. higher values for fused-ring systems in ), suggesting the target compound’s stability could be intermediate.
Reactivity and Stability: The 1,3,4-thiadiazole core is prone to ring-opening under acidic conditions, but the electron-withdrawing bromo and chloro substituents in the target compound may stabilize the ring compared to methyl or amino-substituted analogs .
Research Implications and Gaps
- Activity Data : While structural analogs like COX-2 inhibitors and antimicrobial thiadiazoles are well-characterized, the target compound lacks explicit bioactivity reports. Future studies should prioritize enzymatic assays (e.g., kinase or protease inhibition).
- Synthetic Optimization : Evidence from and highlights the utility of microwave-assisted or catalyst-free methods for thiadiazole synthesis, which could streamline the target compound’s production.
- Comparative Pharmacokinetics : The ethyl benzoate group may confer metabolic stability compared to ester-free analogs, but in vivo studies are needed to validate this hypothesis.
Biological Activity
Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological implications.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of thiadiazole derivatives and subsequent acylation. The synthesis typically involves:
- Formation of Thiadiazole : The initial step includes the reaction of 5-bromo-2-chlorobenzamide with thioacetic acid to form the thiadiazole ring.
- Acylation : The thiadiazole derivative is then acylated with ethyl 4-aminobenzoate to yield the final product.
Anticancer Properties
Recent studies have investigated the anticancer activity of similar compounds containing thiadiazole moieties. For instance, a series of coumarin derivatives were screened against human tumor cell lines MCF-7 (breast cancer) and HepG-2 (liver cancer). Compounds with structural similarities to this compound exhibited significant cytotoxic effects with IC50 values ranging from 5.5 µg/ml to 6.9 µg/ml against these cell lines .
| Compound | Cell Line | IC50 (µg/ml) |
|---|---|---|
| Compound 13a | MCF-7 | 5.5 |
| Compound 13a | HepG-2 | 6.9 |
| Ethyl variant | MCF-7 | TBD |
| Ethyl variant | HepG-2 | TBD |
The mechanism by which thiadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. This is characterized by:
Moreover, molecular docking studies suggest that these compounds may interact with specific protein targets involved in cell proliferation and survival pathways.
Case Studies
A notable case study involved the evaluation of a related compound's efficacy in a preclinical model of breast cancer. The study demonstrated that the compound significantly inhibited tumor growth compared to control groups, suggesting that modifications in the thiadiazole structure can enhance biological activity .
Q & A
Q. What are the key synthetic steps for preparing Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate?
- Methodological Answer : The synthesis involves: (i) Reacting 5-amino-1,3,4-thiadiazole-2-thiol with 5-bromo-2-chlorobenzoyl chloride in dichloromethane using triethylamine as a base to form the thiadiazole-amide intermediate . (ii) S-Acetylation of the thiol group using chloroacetyl chloride to generate a thioacetamide intermediate . (iii) Esterification with ethyl 4-aminobenzoate via carbodiimide-mediated amide coupling . Purity is monitored via TLC and HPLC, with yields optimized by controlling reaction temperature (0–25°C) and solvent polarity .
Q. What biological activities are associated with this compound?
- Methodological Answer : The compound exhibits antimicrobial and anticancer properties attributed to its thiadiazole core and halogen substituents (Br, Cl).
- Anticancer : Inhibits kinase activity by binding to ATP pockets via hydrogen bonding with the benzamide moiety .
- Antimicrobial : Disrupts bacterial membrane integrity through hydrophobic interactions mediated by the thioether bond .
Activity is confirmed via in vitro assays (e.g., MTT for cytotoxicity, broth microdilution for MIC determination) .
Q. How do electronic properties of bromine and chlorine substituents influence reactivity?
- Methodological Answer : The electron-withdrawing Cl and Br groups enhance electrophilicity of the benzamide ring, facilitating nucleophilic substitution (e.g., with thiols or amines).
- Reactivity Confirmation : DFT calculations show reduced electron density at the carbonyl carbon (C=O) due to halogen effects, validated by NMR spectroscopy .
Advanced Research Questions
Q. How can structural derivatization improve pharmacokinetic properties (e.g., bioavailability)?
- Methodological Answer :
- Derivatization Strategies :
(i) Replace the ethyl ester with a methyl group to reduce hydrolysis .
(ii) Introduce polar groups (e.g., hydroxyl) to enhance solubility. - Evaluation : Use logP assays and PAMPA permeability models to predict absorption. In vivo pharmacokinetic studies in rodent models assess half-life and bioavailability .
Q. How to resolve contradictions in reported bioactivity data across structural analogs?
- Methodological Answer :
- Comparative SAR Analysis :
| Analog Substituent | Bioactivity (IC50 μM) | Mechanism |
|---|---|---|
| 4-Cl (Current) | 2.1 (Kinase X) | ATP-site binding |
| 4-OCH₃ (Analog A) | 5.8 (Kinase X) | Allosteric inhibition |
| 4-NO₂ (Analog B) | Inactive | Poor solubility |
- Resolution : Use crystallography (e.g., X-ray co-crystal structures) to confirm binding modes and SPR assays to quantify binding kinetics .
Q. What experimental designs validate enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic Assays : Conduct Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition.
- Thermal Shift Assays : Measure ΔTm (melting temperature) to confirm target engagement .
- Mutagenesis Studies : Replace key residues (e.g., Lys123 in Kinase X) to disrupt hydrogen bonding with the benzamide group .
Q. How to address discrepancies in cytotoxicity between in vitro and in vivo models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
